4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFGWAJUAIAMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multiple steps, typically starting with the preparation of the benzothiazole derivative. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction is used to form the pyranone ring by condensing aldehydes with active methylene compounds.
Biginelli reaction: A multi-component reaction that can be used to synthesize pyranone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, often optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic transformations (see Table 1) . Key reactions include:
Table 1: Synthetic Steps and Reaction Conditions
-
Critical Step (Step 5): The piperidine-4-yloxy group is introduced via nucleophilic displacement, leveraging the electrophilic character of the pyranone’s oxygen atom .
Functional Group Reactivity
The compound’s reactivity is influenced by its distinct functional groups:
2.1. Benzo[d]thiazol-2-ylthioacetyl Group
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Thioether Linkage (-S-): Susceptible to oxidation (e.g., with H<sub>2</sub>O<sub>2</sub>) to form sulfoxides or sulfones .
-
Thiazole Ring: Participates in electrophilic substitution (e.g., bromination at the 5-position) .
2.2. Pyran-2-one Core
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Lactone Ring: Hydrolyzes under acidic/basic conditions to yield carboxylic acid derivatives .
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Methyl Group at C6: Undergoes free-radical halogenation (e.g., bromination) .
2.3. Piperidine Moiety
3.1. Stability Under Physiological Conditions
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Hydrolytic Stability: The lactone ring remains intact at neutral pH but hydrolyzes in alkaline media (pH > 9) .
-
Metabolic Degradation: Liver microsomal assays indicate oxidative cleavage of the thioether bond as the primary metabolic pathway .
3.2. Catalytic Modifications
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Pd-Catalyzed Cross-Coupling: The thiazole sulfur atom coordinates with Pd(II) complexes, enabling Suzuki-Miyaura couplings with aryl boronic acids .
-
Microwave-Assisted Cyclization: Reduces reaction time from hours to minutes (55–86% yield) .
Table 2: Reactivity Comparison with Analogous Compounds
| Compound | Key Reaction | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Thioether oxidation to sulfone | 78 | |
| 4-Chlorobenzo[d]thiazole derivative | Bromination at C5 | 85 | |
| Piperidin-4-yloxy pyranone analogs | Lactone hydrolysis | 92 |
Challenges and Optimization
-
Steric Hindrance: Bulky substituents on the piperidine ring reduce coupling efficiency (e.g., ~15% yield drop
Scientific Research Applications
The synthesis of 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves several key steps:
- Diazo-Coupling : This method involves the reaction of diazonium salts with benzothiazole derivatives.
- Knoevenagel Condensation : Used to form the pyranone ring by condensing aldehydes with active methylene compounds.
- Biginelli Reaction : A multi-component reaction that can synthesize pyranone derivatives.
These methods may be optimized for yield and purity using techniques such as microwave irradiation and one-pot multicomponent reactions.
Potential Therapeutic Applications
The compound's unique combination of functional groups may confer distinct pharmacological properties, making it valuable for developing new therapeutic agents. Its potential applications include:
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of the benzothiazole moiety is linked to increased antimicrobial activity against both bacteria and fungi.
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains a benzothiazole core | Anticancer activity |
| Piperidine Derivatives | Piperidine ring present | Analgesic effects |
| Pyranone Derivatives | Pyranone structure | Various biological activities |
What distinguishes This compound is its structural diversity, which may enhance its binding affinity and specificity towards biological targets compared to other compounds listed above.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety plays a crucial role in this interaction, often engaging in hydrogen bonding and hydrophobic interactions with the target enzyme .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., bromoacetyl in ): Enhance reactivity for thiazole synthesis, improving antimicrobial potency against Staphylococcus aureus (MIC: 8 µg/mL) .
- Benzo[d]thiazole-Thio Group : Linked to analgesic activity in benzimidazole derivatives (e.g., 80% pain inhibition vs. diclofenac’s 75% in rodent models) .
Antimicrobial Activity
Analgesic Activity
- Benzo[d]thiazol-2-ylthio-containing benzimidazoles (e.g., ) demonstrate potent analgesic effects (ED₅₀: 12 mg/kg) via COX-2 inhibition . Structural similarity suggests the target compound may share this mechanism.
Physicochemical Properties
| Property | Target Compound | BJ12865 | 3-(2-Bromoacetyl) Derivative |
|---|---|---|---|
| Molecular Weight | ~462.5 g/mol* | 402.4 g/mol | 287.1 g/mol |
| LogP (Predicted) | ~3.1 | 2.8 | 1.9 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Insights :
- The bromoacetyl derivative’s lower molecular weight correlates with higher synthetic utility as a precursor .
Biological Activity
The compound 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.5 g/mol. The structure features a benzo[d]thiazole moiety, a piperidine ring, and a pyranone component, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 1787880-85-6 |
Antimicrobial Activity
Recent studies have indicated that derivatives containing the benzothiazole structure exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis (M. tuberculosis), suggesting potential applications in treating tuberculosis.
Anti-inflammatory Properties
The compound's structural components suggest it may exhibit anti-inflammatory activity. Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. In vitro studies have demonstrated that similar compounds can achieve IC50 values in the low micromolar range against COX-II .
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. The presence of the benzothiazole moiety in This compound suggests it may interact with cancer cell lines effectively. Some studies report that related compounds exhibit cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and piperidine components may facilitate interactions with specific biological targets, affecting cellular pathways involved in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, compounds similar to This compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics.
Study 2: Anti-inflammatory Activity
A recent study assessed the anti-inflammatory activity of various thiazole derivatives, revealing that compounds with structural similarities to our compound inhibited COX-II activity effectively. The most potent inhibitors had IC50 values ranging from 0.52 to 7.07 μM, indicating strong potential for therapeutic use in inflammatory diseases .
Q & A
Q. Q1. What are the established synthetic routes for 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common approach involves multi-step condensation reactions. For example:
- Step 1: React 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and phenacyl cyanide in ethanol under reflux (65°C, 4 h) with glacial acetic acid as a catalyst .
- Step 2: Introduce benzo[d]thiazole derivatives via nucleophilic substitution or coupling reactions. Yields can be optimized by adjusting molar ratios (1:1:1 for reactants) and solvent polarity. Recrystallization in methanol improves purity .
- Data-Driven Optimization: Reaction monitoring via TLC or HPLC is critical. For analogs, yields ranged from 65–92% depending on substituents (e.g., electron-withdrawing groups on benzaldehyde reduced yields by ~15%) .
Q. Q2. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy: Key peaks include:
- ¹H/¹³C NMR:
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzo[d]thiazole and pyran-2-one moieties?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications such as:
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, pyran-2-one derivatives with electron-withdrawing groups showed 3-fold higher inhibition of CRF-1 receptors in vitro .
- Data Interpretation: Use molecular docking to correlate substituent polarity with binding affinity (e.g., hydrophobic groups enhance membrane permeability) .
Q. Q4. How should researchers address contradictions in reported synthetic yields or biological activity data for this compound?
Methodological Answer:
- Identify Variables: Compare reaction conditions (e.g., reports 92% yield with glacial acetic acid, while other methods using HCl catalysis yield <70%) .
- Reproducibility Checks: Replicate experiments with strict control of:
- Statistical Validation: Apply ANOVA to biological replicates (e.g., IC50 values ± SEM) to confirm significance of activity differences .
Q. Q5. What analytical strategies are recommended for detecting degradation products or impurities in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
